![molecular formula C19H16N2O3 B7467709 [2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate, also known as MAP-2, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP-2 is a member of the α-ketoamide family and has been found to exhibit promising properties as an inhibitor of proteases, enzymes that play a crucial role in several biological processes.
Mécanisme D'action
[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate exerts its inhibitory activity by binding to the active site of proteases and preventing the cleavage of peptide bonds. The compound forms a covalent bond with the catalytic cysteine residue of the protease, thereby inhibiting its activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of cathepsin B. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate has several advantages for lab experiments. The compound is relatively easy to synthesize and has been found to exhibit potent inhibitory activity against several proteases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on [2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate. One area of interest is the development of this compound-based inhibitors for the treatment of cancer and other diseases. Additionally, there is potential for the development of this compound-based imaging agents for the detection of protease activity in vivo. Finally, further research is needed to elucidate the full range of biochemical and physiological effects of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been found to exhibit potent inhibitory activity against several proteases and has several potential applications in the development of inhibitors for the treatment of cancer and other diseases. Further research is needed to elucidate the full range of biochemical and physiological effects of this compound and its potential applications in various fields.
Méthodes De Synthèse
[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate can be synthesized using a multi-step process that involves the reaction of 2-methyl aniline with ethyl acetoacetate, followed by the condensation of the resulting product with cyanoacetamide and benzaldehyde. The final product is obtained through a cyclization reaction using acetic anhydride.
Applications De Recherche Scientifique
[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the development of protease inhibitors for the treatment of diseases such as cancer, HIV, and Alzheimer's. This compound has been found to exhibit potent inhibitory activity against several proteases, including cathepsin B, a protease that is overexpressed in several types of cancer.
Propriétés
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-14-7-5-6-10-17(14)21-18(22)13-24-19(23)16(12-20)11-15-8-3-2-4-9-15/h2-11H,13H2,1H3,(H,21,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKLXVHZAYWYGV-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C(=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)/C(=C\C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)
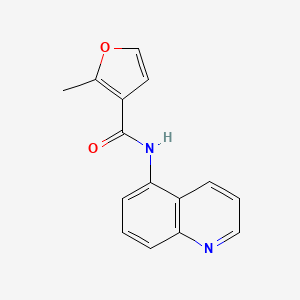
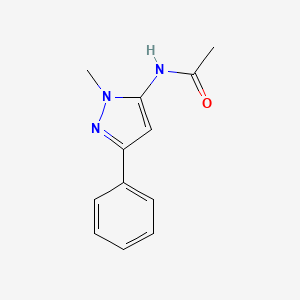


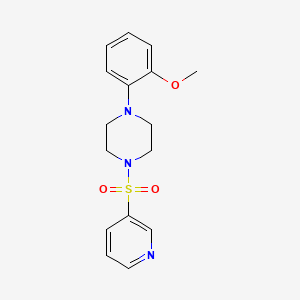


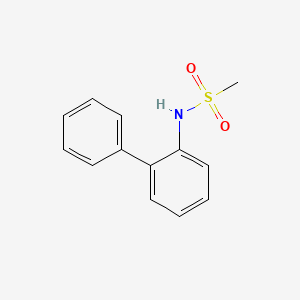
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)
![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
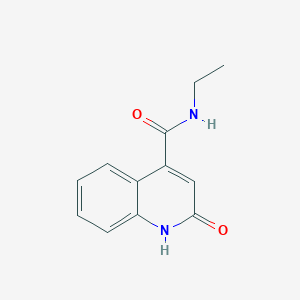
![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)